molecular formula C18H22N6O3S B2866122 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide CAS No. 1170959-46-2

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

Cat. No. B2866122
CAS RN: 1170959-46-2
M. Wt: 402.47
InChI Key: OQPSDIKIAWLSIS-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H22N6O3S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Molecules

  • A study by Rahmouni et al. (2016) involved the synthesis of novel pyrazolopyrimidines derivatives, demonstrating potential as anticancer and anti-5-lipoxygenase agents. This research highlights the compound's role in the development of new molecules with significant biological activities (Rahmouni et al., 2016).
  • Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation, exploring their insecticidal and antibacterial potential. This study showcases the chemical's utility in creating compounds with applications in pest control and microbial inhibition (Deohate & Palaspagar, 2020).

Potential Anticancer and Antimicrobial Agents

  • Hafez et al. (2016) synthesized novel pyrazole derivatives with significant antimicrobial and anticancer activity. The research demonstrates the compound's potential as a precursor in the development of new therapeutic agents (Hafez et al., 2016).
  • Another study focused on the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, incorporating the thiazolo(3,2-a)benzimidazole moiety, indicating the compound's versatility in creating a wide range of heterocyclic derivatives with possible biological activities (Farag et al., 2011).

Structural and Spectroscopic Analysis

  • A study by Mansour and Ghani (2013) on N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide explored hydrogen-bond effects, molecular structure, and spectroscopic analysis, showing the compound's application in detailed structural and electronic studies (Mansour & Ghani, 2013).

Anti-Inflammatory, Analgesic, and Antipyretic Activities

  • Research by Antre et al. (2011) synthesized novel pyrazolone derivatives attached to a pyrimidine moiety, evaluating their anti-inflammatory, analgesic, and antipyretic activities. This highlights the compound's role in the development of new pharmacological agents (Antre et al., 2011).

properties

IUPAC Name

5-methoxy-2,4-dimethyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3S/c1-13-9-14(2)16(10-15(13)27-3)28(25,26)23-7-6-19-17-11-18(21-12-20-17)24-8-4-5-22-24/h4-5,8-12,23H,6-7H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPSDIKIAWLSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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